molecular formula C12H13F3O B8150702 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene

Cat. No.: B8150702
M. Wt: 230.23 g/mol
InChI Key: IRPCRNMOYXLKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene is an organic compound characterized by the presence of a trifluorobutoxy group attached to a vinylbenzene structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene involves its interaction with specific molecular targets. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in medicinal chemistry, where the compound can modulate the activity of enzymes and receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,4-Trifluorobutoxy)benzoic acid
  • 4,4,4-Trifluorobutanol

Uniqueness

1-(4,4,4-Trifluorobutoxy)-4-vinylbenzene is unique due to its combination of a trifluorobutoxy group and a vinylbenzene structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

1-ethenyl-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-10-4-6-11(7-5-10)16-9-3-8-12(13,14)15/h2,4-7H,1,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCRNMOYXLKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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